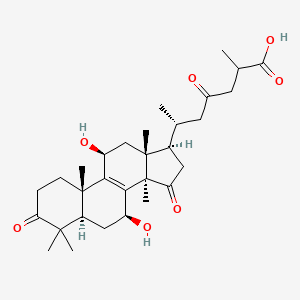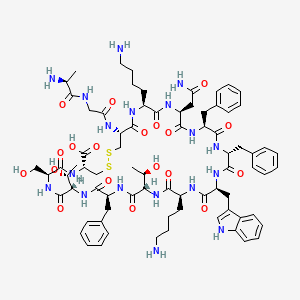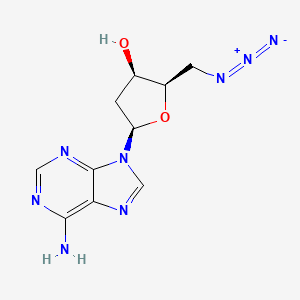
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the azidomethyl group and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a protected ribose derivative with a purine base, such as adenine, to form a nucleoside intermediate.
Protection and Deprotection: The hydroxyl groups of the nucleoside intermediate are protected using suitable protecting groups, such as silyl or acyl groups, to prevent unwanted side reactions.
Azidation: The protected nucleoside is then subjected to azidation, where the azidomethyl group is introduced at the 2-position of the oxolane ring. This step typically involves the use of azidotrimethylsilane (TMSN3) or sodium azide (NaN3) in the presence of a suitable catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Amino derivatives of the nucleoside.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.
Biology: Studied for its potential role in inhibiting viral replication and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azidomethyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar nucleoside analog with a hydroxymethyl group instead of an azidomethyl group.
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-ol: A nucleoside analog with a methyl group at the 2-position.
Uniqueness
The presence of the azidomethyl group in (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol makes it unique compared to other nucleoside analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents, providing unique opportunities for scientific research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H12N8O2 |
|---|---|
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
Clave InChI |
GCTRYQSKALFXJD-FSDSQADBSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


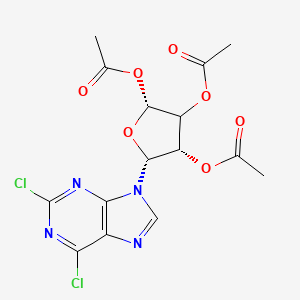
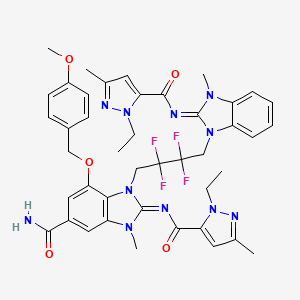
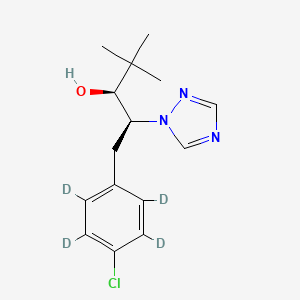

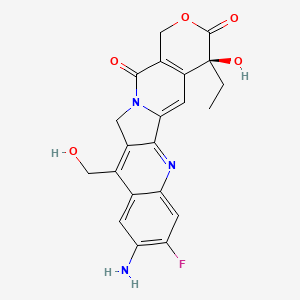

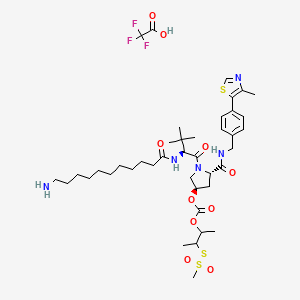
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)

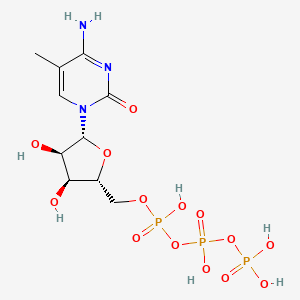
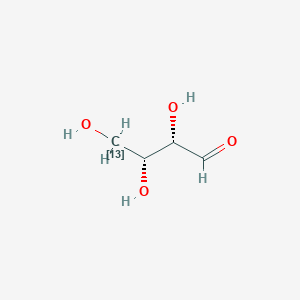
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
